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2-(4-amino-1H-pyrazol-1-yl)-2-methylpropanoic acid - 1245807-89-9

2-(4-amino-1H-pyrazol-1-yl)-2-methylpropanoic acid

Catalog Number: EVT-3501945
CAS Number: 1245807-89-9
Molecular Formula: C7H11N3O2
Molecular Weight: 169.18
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

2-(4-amino-1H-pyrazol-1-yl)-2-methylpropanoic acid is a compound that belongs to the class of aminopyrazoles, which are significant in medicinal chemistry due to their diverse biological activities. This compound is characterized by its unique pyrazole ring structure, which is known for its ability to interact with various biological targets, making it a subject of interest in drug development.

Source and Classification

The compound's chemical structure can be represented as C7H13N3O, with a molecular weight of 155.20 g/mol. It is classified under the category of pyrazole derivatives and specifically falls within the broader category of heterocyclic compounds. Its synthesis and characterization have been explored in various studies, highlighting its potential applications in pharmacology and medicinal chemistry .

Synthesis Analysis

Methods and Technical Details

The synthesis of 2-(4-amino-1H-pyrazol-1-yl)-2-methylpropanoic acid typically involves several key steps:

  1. Formation of the Pyrazole Core: The pyrazole ring can be synthesized via a one-pot method that involves the condensation of hydrazine with appropriate carbonyl compounds. This method allows for the efficient formation of the pyrazole structure from readily available precursors .
  2. Introduction of Functional Groups: The amino group is introduced through amination reactions, where suitable amines react with the pyrazole derivative under controlled conditions to yield the desired product. Various protective groups may be employed during synthesis to prevent unwanted reactions .
  3. Final Deprotection and Purification: After the desired functional groups are introduced, any protective groups are removed using standard deprotection methods, such as acid or base hydrolysis, followed by purification techniques like recrystallization or chromatography to obtain the final product in high purity .
Molecular Structure Analysis

Structure and Data

The molecular structure of 2-(4-amino-1H-pyrazol-1-yl)-2-methylpropanoic acid features a pyrazole ring attached to a branched propanoic acid moiety. Key structural data includes:

  • Molecular Formula: C7H13N3O
  • InChI Key: A unique identifier for chemical substances.
  • Structural Representation: The compound can be represented as follows:
Structure C(C(C(NH2)(pyrazole)))COOH\text{Structure }\text{C}(\text{C}(\text{C}(\text{N}\text{H}_2)(\text{pyrazole})))\text{COOH}

This structure indicates the presence of both an amino group and a carboxylic acid group, which are crucial for its biological activity.

Chemical Reactions Analysis

Reactions and Technical Details

The reactivity of 2-(4-amino-1H-pyrazol-1-yl)-2-methylpropanoic acid can be attributed to its functional groups. Key reactions include:

  1. Acid-Base Reactions: The carboxylic acid group can participate in typical acid-base reactions, allowing for salt formation with bases.
  2. Condensation Reactions: The amino group can engage in condensation reactions with carbonyl compounds, leading to the formation of more complex structures.
  3. Nucleophilic Substitution: The nitrogen atoms in the pyrazole ring may act as nucleophiles, participating in substitution reactions with electrophiles under appropriate conditions .
Mechanism of Action

Process and Data

The mechanism of action for 2-(4-amino-1H-pyrazol-1-yl)-2-methylpropanoic acid is primarily linked to its interaction with specific biological targets:

  • Enzyme Inhibition: This compound has been studied for its potential to inhibit various enzymes involved in disease processes, including kinases that play a role in cancer progression.
  • Receptor Modulation: The amino group may facilitate binding to receptors, influencing signaling pathways critical for cellular function and response to stimuli .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Key physical properties include:

  • Appearance: Typically appears as a white crystalline solid.
  • Solubility: Soluble in polar solvents such as water and methanol due to the presence of both hydrophilic amino and carboxylic functional groups.

Chemical properties include:

  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature.
  • Reactivity: Reacts readily with electrophiles due to nucleophilic sites on the pyrazole ring .
Applications

Scientific Uses

2-(4-amino-1H-pyrazol-1-yl)-2-methylpropanoic acid has several notable applications:

  1. Medicinal Chemistry: It serves as a scaffold for developing new therapeutic agents targeting various diseases, particularly cancer and inflammatory disorders.
  2. Biological Research: Used as a tool compound in studies investigating enzyme inhibition and receptor interactions.
  3. Antioxidant Studies: Research indicates potential antioxidant properties, making it relevant for studies on oxidative stress-related diseases .
Introduction to Androgen Receptor-Targeted Therapies in Prostate Cancer

Prostate cancer (PCa) remains the second leading cause of cancer-related mortality in men globally, with its progression critically dependent on androgen receptor (AR) signaling [2] [6]. The AR, a ligand-activated transcription factor, regulates key oncogenic pathways even in advanced castration-resistant prostate cancer (CRPC), making it a persistent therapeutic target [2] [4]. Second-generation antiandrogens (SGAs) like enzalutamide and abiraterone initially suppress this axis but face universal therapeutic escape through multifaceted resistance mechanisms [4] [8]. This context underscores the imperative for novel agents such as 2-(4-amino-1H-pyrazol-1-yl)-2-methylpropanoic acid derivatives—exemplified by the investigational compound Z15—which function as selective androgen receptor degraders (SARDs) [4] [8].

Role of Androgen Receptor Signaling in Prostate Cancer Pathogenesis

The AR protein comprises three functional domains:

  • N-Terminal Domain (NTD): Contains the Activation Function-1 (AF-1) region (amino acids 142–485), which is the primary driver of transcriptional activity. The TAU1 (residues 101–370) and TAU5 (residues 360–485) subunits within AF-1 are essential for ligand-dependent and ligand-independent transactivation [2] [6].
  • DNA-Binding Domain (DBD): Mediates AR binding to androgen-response elements (AREs) in target genes (e.g., PSA, TMPRSS2) [2].
  • Ligand-Binding Domain (LBD): The C-terminal region where androgens (testosterone, dihydrotestosterone) or antiandrogens bind, harboring Activation Function-2 (AF-2) [2] [6].

In CRPC, AR signaling persists via several adaptive mechanisms:

  • Intratumoral Androgen Synthesis: Upregulation of enzymes (e.g., CYP17A1) enables de novo androgen production despite castration [2].
  • AR Amplification/Overexpression: Increased AR copy number heightens sensitivity to minimal androgen levels [2] [6].
  • Constitutively Active Splice Variants (AR-Vs): Truncated isoforms (e.g., AR-V7) lack the LBD but retain the NTD and DBD, enabling ligand-independent transcription [2] [4] [6]. AR-V7 expression correlates with aggressive disease and treatment failure [4] [8].

Table 1: Key Androgen Receptor Resistance Mechanisms in CRPC

Resistance MechanismMolecular ConsequenceClinical Impact
AR Point MutationsAltered LBD conformation (e.g., F876L, T877A)Agonism by antiandrogens (enzalutamide resistance)
AR AmplificationHyper-sensitivity to low androgen levelsAccelerated CRPC progression
AR Splice Variants (e.g., AR-V7)Ligand-independent transactivation via NTDResistance to LBD-targeted therapies (abiraterone/enzalutamide)
Coactivator OverexpressionEnhanced AR transcriptional efficiencyBypass of androgen blockade

Limitations of Current Antiandrogens and Emergence of Resistance Mechanisms

SGAs primarily target the AR LBD but face intrinsic and acquired resistance:

  • LBD Mutations: The F876L mutation converts enzalutamide and apalutamide into AR agonists, while T877A enables promiscuous activation by non-androgenic steroids [4] [8].
  • AR-V7 Dominance: As AR-Vs lack the LBD, SGAs cannot inhibit their transcriptional activity. AR-V7+ tumors exhibit cross-resistance to taxanes due to loss of the hinge region (critical for microtubule-mediated nuclear translocation suppression) [2] [4].
  • Compensatory Pathways: Glucocorticoid receptor (GR) upregulation or alternative kinase signaling (e.g., IL-6/JAK-STAT) reactivates AR target genes [2] [6].

Preclinical models confirm that AR-V7+ CRPC cells (e.g., 22Rv1, VCaP) maintain PSA expression despite enzalutamide exposure, underscoring clinical relevance [4] [8]. Retrospective analyses associate AR-V7 detection in circulating tumor cells with reduced progression-free survival on SGAs [8].

Rationale for Developing Novel Androgen Receptor Degraders (SARDs)

SARDs represent a paradigm shift by simultaneously:

  • Antagonizing AR Transactivation: Blocking AF-1 and/or LBD functionality.
  • Inducing AR Protein Degradation: Via ubiquitin-proteasome system recruitment [4] [8].

Table 2: Comparing AR-Targeted Therapeutic Approaches

Therapeutic ClassMechanismLimitationsAdvantages of SARDs
LBD-Targeted Antiandrogens (e.g., enzalutamide)Competitive LBD inhibitionIneffective against AR-Vs/LBD mutationsTarget full-length AR, mutants & AR-Vs
PROTACsLBD-dependent proteasomal degradationCannot degrade AR-Vs; poor pharmacokineticsLBD-independent degradation mechanism
NTD Inhibitors (e.g., EPI-001)AF-1 blockadeLimited efficacy in AR-amplified tumorsDual antagonism + degradation

The chemical scaffold of 2-(4-amino-1H-pyrazol-1-yl)-2-methylpropanoic acid enables bifunctionality:

  • Pyrazole Core: Facilitates interactions with the AR LBD and AF-1 region [4].
  • Carboxylic Acid Group: Enhances solubility and may contribute to protein-degradation machinery recruitment [5] [10].

Z15, a prototype SARD derived from this scaffold, achieves:

  • Pan-AR Inhibition: Suppresses transcription of full-length AR (IC~50~ = 0.22 μM), mutants (T877A, F876L), and AR-V7 [4].
  • Degradation Efficacy: Reduces AR and AR-V7 protein levels (DC~50~ = 1.05–2.24 μM) in enzalutamide-resistant models [4] [8].

Table 3: Chemical Identity of 2-(4-amino-1H-pyrazol-1-yl)-2-methylpropanoic Acid

PropertyValueSource
IUPAC Name2-(4-amino-1H-pyrazol-1-yl)-2-methylpropanoic acid [5] [9]
CAS Number1245807-89-9 (primary); 1431963-16-4 [5] [10]
Molecular FormulaC~7~H~11~N~3~O~2~ [1] [5]
Molecular Weight169.18 g/mol [5] [9]
Canonical SMILESCC(C)(C(=O)O)N1C=C(N)C=N1 [5] [10]
InChI KeyCQXZLWDLHZXRRO-UHFFFAOYSA-N [5] [10]

This degradation is mechanistically distinct from PROTACs, as Z15 operates independently of E3 ligase recruitment, enabling activity against LBD-deficient AR-Vs [4] [8]. In vivo, Z15 downregulates PSA and TMPRSS2 and inhibits tumor growth in xenograft models of enzalutamide-resistant CRPC [4] [8].

Properties

CAS Number

1245807-89-9

Product Name

2-(4-amino-1H-pyrazol-1-yl)-2-methylpropanoic acid

IUPAC Name

2-(4-aminopyrazol-1-yl)-2-methylpropanoic acid

Molecular Formula

C7H11N3O2

Molecular Weight

169.18

InChI

InChI=1S/C7H11N3O2/c1-7(2,6(11)12)10-4-5(8)3-9-10/h3-4H,8H2,1-2H3,(H,11,12)

InChI Key

CQXZLWDLHZXRRO-UHFFFAOYSA-N

SMILES

CC(C)(C(=O)O)N1C=C(C=N1)N

Canonical SMILES

CC(C)(C(=O)O)N1C=C(C=N1)N

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